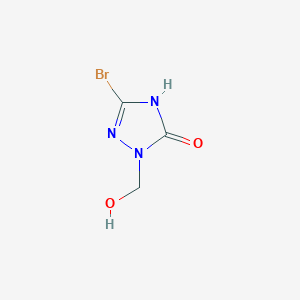

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol

Description

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a hydroxymethyl group

Properties

IUPAC Name |

5-bromo-2-(hydroxymethyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O2/c4-2-5-3(9)7(1-8)6-2/h8H,1H2,(H,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUUPQNEWBGOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=O)NC(=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-bromo-1-formyl-1H-1,2,4-triazol-5-ol, while substitution of the bromine atom can produce various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol exhibits significant antimicrobial activity. Its mechanism involves the inhibition of protein synthesis in bacteria by binding to ribosomes.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 6.45 to 33.2 μmol/L, indicating potent antibacterial properties compared to standard antibiotics .

Anticancer Potential

The compound is also being investigated for its potential as an anticancer agent. Preliminary studies suggest it inhibits specific enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity Investigation

In vitro studies showed that derivatives of this compound significantly reduced cell viability in human cancer cell lines in a dose-dependent manner. For instance, it was found to inhibit cytochrome P450 enzymes that are crucial for drug metabolism and cancer cell survival .

Industrial Applications

In industrial settings, this compound is utilized for synthesizing various chemical intermediates, including:

- Dyes

- Pesticides

- Other organic compounds

These applications leverage the compound's reactivity and ability to form derivatives through substitution reactions and coordination complex formation with transition metals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The bromine atom and hydroxymethyl group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-1H-1,2,4-triazole: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

1-(Hydroxymethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical properties and applications.

Uniqueness

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties

Biological Activity

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol is a compound belonging to the triazole family, characterized by its unique molecular structure that includes a bromine atom and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.

- Molecular Formula : C₃H₄BrN₃O₂

- Molecular Weight : Approximately 177.99 g/mol

- Structure : The compound features a triazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of key metabolic pathways in microorganisms.

Antifungal Properties

Similar to its antibacterial effects, this compound has been investigated for antifungal activity. The presence of the hydroxymethyl group enhances its interaction with fungal cell membranes, potentially leading to increased permeability and cell death. In vitro studies have indicated that it can inhibit the growth of common fungal pathogens.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. For example, one study reported a significant reduction in cell viability in specific cancer cell lines treated with this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Antifungal | Inhibits growth of fungal pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings : The compound exhibited an IC₅₀ value ranging from 5 to 20 µM across different cell lines, demonstrating potent cytotoxicity compared to control groups.

This study highlights the potential for developing this compound as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.

- Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving halogenation and hydroxylation. A common approach involves:

Core Triazole Formation : Condensation of hydrazine derivatives with carbonyl-containing reagents under basic conditions (e.g., KOH or triethylamine).

Bromination : Electrophilic substitution using bromine sources (e.g., N-bromosuccinimide) at the 3-position of the triazole ring.

Hydroxymethylation : Introduction of the hydroxymethyl group via alkylation with formaldehyde or its derivatives under controlled pH.

For example, analogous syntheses of brominated triazoles (e.g., 3-(2-bromophenyl)-4-substituted derivatives) highlight the use of hydrazine hydrate and carbon disulfide for cyclization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Keep in a dry, ventilated area at 2–8°C, away from light and incompatible reagents (e.g., strong oxidizers) .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Brominated triazoles may cause respiratory irritation; use fume hoods during synthesis .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Methodological Answer: A 2k factorial design can systematically evaluate variables:

- Factors : Reaction temperature, molar ratio (triazole precursor:brominating agent), and solvent polarity.

- Response Variables : Yield (%) and purity (HPLC).

For example, a study on triazole derivatives used factorial design to identify temperature (60–80°C) and reagent stoichiometry as critical factors .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Cross-Validation : Compare NMR with X-ray data (e.g., SHELXL-refined structures ).

- Dynamic Effects : Investigate tautomerism via variable-temperature NMR. For instance, 1,2,4-triazoles exhibit keto-enol tautomerism affecting peak splitting .

- Computational Modeling : Density Functional Theory (DFT) can predict chemical shifts and validate experimental data .

Q. What computational tools are suitable for modeling its reactivity in drug design?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., cyclooxygenase-2 ).

- MD Simulations : GROMACS for assessing stability in aqueous environments.

- Electronic Properties : Gaussian09 to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Q. How to address low solubility in aqueous media for biological assays?

Methodological Answer:

Q. What is its potential role in drug development, based on structural analogs?

Methodological Answer:

- Anti-Inflammatory Agents : Analogous 5-aryl-1,2,4-triazoles inhibit COX-2 via sulfonamide interactions .

- Antimicrobial Activity : Bromine enhances halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .

- Structural Insights : The hydroxymethyl group may participate in hydrogen bonding with target proteins .

Data Contradiction and Validation

Q. How to investigate degradation pathways under varying pH/temperature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.